1,3-Dithiolane-2-propanal 1,3-Dithiolane-2-propanal
Brand Name: Vulcanchem
CAS No.: 189044-49-3
VCID: VC19082628
InChI: InChI=1S/C6H10OS2/c7-3-1-2-6-8-4-5-9-6/h3,6H,1-2,4-5H2
SMILES:
Molecular Formula: C6H10OS2
Molecular Weight: 162.3 g/mol

1,3-Dithiolane-2-propanal

CAS No.: 189044-49-3

Cat. No.: VC19082628

Molecular Formula: C6H10OS2

Molecular Weight: 162.3 g/mol

* For research use only. Not for human or veterinary use.

1,3-Dithiolane-2-propanal - 189044-49-3

Specification

CAS No. 189044-49-3
Molecular Formula C6H10OS2
Molecular Weight 162.3 g/mol
IUPAC Name 3-(1,3-dithiolan-2-yl)propanal
Standard InChI InChI=1S/C6H10OS2/c7-3-1-2-6-8-4-5-9-6/h3,6H,1-2,4-5H2
Standard InChI Key OIPBVOVZVMQXPR-UHFFFAOYSA-N
Canonical SMILES C1CSC(S1)CCC=O

Introduction

Structural and Molecular Features

The core structure of 1,3-dithiolane-2-propanal consists of a 1,3-dithiolane ring—comprising three carbon atoms and two sulfur atoms at the 1- and 3-positions—substituted with a propanal group at the 2-position. The propanal moiety introduces a reactive aldehyde functional group, which significantly influences the compound’s reactivity. Molecular modeling and spectroscopic data for related compounds, such as 1,3-dithiane-2-propanal (a six-membered analog), suggest that the aldehyde group adopts a planar configuration, enabling conjugation with the dithiolane ring . The molecular formula is inferred to be C₆H₁₀OS₂, with a molecular weight of 162.27 g/mol, though experimental validation is required.

Synthesis and Preparation

Condensation Reactions

The synthesis of 1,3-dithiolane derivatives typically involves the acid-catalyzed condensation of ethane-1,2-dithiol with aldehydes or ketones. For 1,3-dithiolane-2-propanal, propanal (CH₃CH₂CHO) serves as the carbonyl precursor. Catalysts such as HClO₄ adsorbed on SiO₂ or Brønsted acidic ionic liquids facilitate this reaction under solvent-free conditions, yielding 2-substituted 1,3-dithiolanes in high purity . For example:

CH₃CH₂CHO+HSCH₂CH₂SHHClO₄\cdotpSiO₂1,3-Dithiolane-2-propanal+H₂O\text{CH₃CH₂CHO} + \text{HSCH₂CH₂SH} \xrightarrow{\text{HClO₄·SiO₂}} \text{1,3-Dithiolane-2-propanal} + \text{H₂O}

Alternative Catalytic Systems

Praseodymium triflate (Pr(OTf)₃) and Amberlyst-15 have also been employed for chemoselective thioacetalization, offering recyclability and compatibility with sensitive functional groups . These methods avoid harsh conditions, making them suitable for synthesizing thermally labile derivatives like 1,3-dithiolane-2-propanal.

Physical and Spectroscopic Properties

Thermodynamic Parameters

While specific data for 1,3-dithiolane-2-propanal are scarce, the parent 1,3-dithiolane exhibits a boiling point of 183°C and a density of 1.235 g/mL at 25°C . The propanal substituent is expected to lower the boiling point slightly due to increased volatility from the aldehyde group.

Spectroscopic Characterization

  • Infrared (IR) Spectroscopy: The aldehyde C=O stretch typically appears near 1720 cm⁻¹, while S–S and C–S vibrations occur in the 500–700 cm⁻¹ range .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: The aldehyde proton resonates as a singlet near δ 9.8–10.0 ppm, while dithiolane ring protons appear as multiplets between δ 3.5–4.5 ppm .

    • ¹³C NMR: The carbonyl carbon of the aldehyde group is observed near δ 190–200 ppm, with dithiolane carbons at δ 40–60 ppm .

Chemical Reactivity and Applications

Ring-Opening Reactions

The 1,3-dithiolane ring is susceptible to cleavage by electrophilic reagents, regenerating the parent aldehyde. For example, CuCl₂-adsorbed silica gel or HgCl₂/CdCO₃ selectively cleave the ring under mild conditions :

1,3-Dithiolane-2-propanalCuCl₂/SiO₂CH₃CH₂CHO+HSCH₂CH₂SH\text{1,3-Dithiolane-2-propanal} \xrightarrow{\text{CuCl₂/SiO₂}} \text{CH₃CH₂CHO} + \text{HSCH₂CH₂SH}

Oxidation Pathways

Oxidation of 1,3-dithiolane-2-propanal with t-BuOOH/Cp₂TiCl₂ yields sulfoxide derivatives with high diastereoselectivity, a reaction critical for producing chiral auxiliaries . Microbial oxidation using Rhodococcus spp. could further generate enantiomerically pure sulfoxides .

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